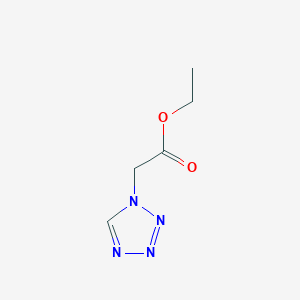![molecular formula C7H10N2O2 B1340026 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol CAS No. 623565-58-2](/img/structure/B1340026.png)
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Vue d'ensemble
Description
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a chemical compound that belongs to the class of pyrazolo-oxazin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Regiocontrolled Synthesis : A study by Lindsay-Scott and Rivlin-Derrick (2019) presents a methodology for synthesizing 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, starting from commercially available pyrazoles. This process involves optimizing a protected hydroxyethyl group, leading to the regiocontrolled construction of pyrazole-5-aldehydes, subsequently generating fused heterocyclic scaffolds with diverse substitution patterns. The intermediate pyrazole lactols demonstrated versatility as synthetic building blocks, highlighting the compound's synthetic utility (Lindsay-Scott & Rivlin-Derrick, 2019).
Catalytic Hydrogenation : Research by Sukhorukov et al. (2008) on the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates explores the production of dynamic mixtures of enamines and tetrahydro-2-furanamines. This study demonstrates the chemical transformations possible with related oxazine compounds, providing insights into the manipulation of similar structures for potential applications (Sukhorukov et al., 2008).
Crystal Structure Analysis : Another significant contribution comes from Castillo et al. (2009), who analyzed eight 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including structures with no intermolecular hydrogen bonds and hydrogen-bonded structures in one, two, or three dimensions. The oxazine ring in these compounds adopts a half-chair conformation, providing valuable insights into the structural characteristics of this chemical class (Castillo et al., 2009).
Potential Pharmacological Applications
- Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) conducted a study on novel biologically potent heterocyclic compounds that incorporated oxazole, pyrazoline, and pyridine moieties. The synthesized compounds showed promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), as well as in vitro antibacterial and antifungal activities. This study suggests potential pharmacological applications for compounds within the same structural family (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXIVJNUCBWSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474350 | |
| Record name | (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol | |
CAS RN |
623565-58-2 | |
| Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623565-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)










